Cas no 2229316-37-2 (3-(4-bromothiophen-2-yl)oxy-3-methylazetidine)
3-(4-bromothiophen-2-yl)oxy-3-methylazetidine Chemical and Physical Properties
Names and Identifiers
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- 3-(4-bromothiophen-2-yl)oxy-3-methylazetidine
- EN300-1906476
- 3-[(4-bromothiophen-2-yl)oxy]-3-methylazetidine
- 2229316-37-2
-
- Inchi: 1S/C8H10BrNOS/c1-8(4-10-5-8)11-7-2-6(9)3-12-7/h2-3,10H,4-5H2,1H3
- InChI Key: HZMGFKCIWFMSIU-UHFFFAOYSA-N
- SMILES: BrC1=CSC(=C1)OC1(C)CNC1
Computed Properties
- Exact Mass: 246.96665g/mol
- Monoisotopic Mass: 246.96665g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 174
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 49.5Ų
3-(4-bromothiophen-2-yl)oxy-3-methylazetidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1906476-1g |
3-[(4-bromothiophen-2-yl)oxy]-3-methylazetidine |
2229316-37-2 | 1g |
$1057.0 | 2023-09-18 | ||
| Enamine | EN300-1906476-5g |
3-[(4-bromothiophen-2-yl)oxy]-3-methylazetidine |
2229316-37-2 | 5g |
$3065.0 | 2023-09-18 | ||
| Enamine | EN300-1906476-10g |
3-[(4-bromothiophen-2-yl)oxy]-3-methylazetidine |
2229316-37-2 | 10g |
$4545.0 | 2023-09-18 | ||
| Enamine | EN300-1906476-0.05g |
3-[(4-bromothiophen-2-yl)oxy]-3-methylazetidine |
2229316-37-2 | 0.05g |
$888.0 | 2023-09-18 | ||
| Enamine | EN300-1906476-0.1g |
3-[(4-bromothiophen-2-yl)oxy]-3-methylazetidine |
2229316-37-2 | 0.1g |
$930.0 | 2023-09-18 | ||
| Enamine | EN300-1906476-0.25g |
3-[(4-bromothiophen-2-yl)oxy]-3-methylazetidine |
2229316-37-2 | 0.25g |
$972.0 | 2023-09-18 | ||
| Enamine | EN300-1906476-0.5g |
3-[(4-bromothiophen-2-yl)oxy]-3-methylazetidine |
2229316-37-2 | 0.5g |
$1014.0 | 2023-09-18 | ||
| Enamine | EN300-1906476-1.0g |
3-[(4-bromothiophen-2-yl)oxy]-3-methylazetidine |
2229316-37-2 | 1g |
$1485.0 | 2023-06-01 | ||
| Enamine | EN300-1906476-2.5g |
3-[(4-bromothiophen-2-yl)oxy]-3-methylazetidine |
2229316-37-2 | 2.5g |
$2071.0 | 2023-09-18 | ||
| Enamine | EN300-1906476-5.0g |
3-[(4-bromothiophen-2-yl)oxy]-3-methylazetidine |
2229316-37-2 | 5g |
$4309.0 | 2023-06-01 |
3-(4-bromothiophen-2-yl)oxy-3-methylazetidine Related Literature
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
Additional information on 3-(4-bromothiophen-2-yl)oxy-3-methylazetidine
Introduction to 3-(4-bromothiophen-2-yl)oxy-3-methylazetidine (CAS No. 2229316-37-2)
3-(4-bromothiophen-2-yl)oxy-3-methylazetidine, identified by the Chemical Abstracts Service Number (CAS No.) 2229316-37-2, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic organic molecule has garnered attention due to its structural uniqueness and potential applications in the development of novel therapeutic agents. The compound features a thiophene ring substituted with a bromine atom at the 4-position and an azetidine ring linked through an oxygen atom, with a methyl group attached to the azetidine ring. Such structural motifs are often explored for their biological activity and synthetic utility.
The thiophene core is a prominent scaffold in medicinal chemistry, known for its presence in numerous bioactive natural products and synthetic drugs. The introduction of a bromine atom at the 4-position enhances the electrophilicity of the ring, making it a versatile intermediate for further functionalization via cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures, which are essential for drug discovery efforts.
The azetidine ring in 3-(4-bromothiophen-2-yl)oxy-3-methylazetidine adds another layer of structural complexity and potential biological relevance. Azetidines are five-membered nitrogen-containing heterocycles that mimic the conformational flexibility of cyclohexane, often found in biologically active molecules. The presence of a methyl group at the 3-position of the azetidine ring may influence the compound's physicochemical properties, such as solubility and metabolic stability, which are critical factors in drug design.
Recent advancements in pharmaceutical research have highlighted the importance of oxygen-containing heterocycles in drug development. The oxygen atom in 3-(4-bromothiophen-2-yl)oxy-3-methylazetidine serves as a bridge between the thiophene and azetidine moieties, potentially facilitating interactions with biological targets. This connectivity has been explored in various drug candidates, where oxygen bridges play a crucial role in modulating binding affinity and selectivity.
The synthesis of 3-(4-bromothiophen-2-yl)oxy-3-methylazetidine involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key synthetic strategies may include cyclization reactions to form the azetidine ring, followed by halogenation to introduce the bromine atom at the 4-position of the thiophene ring. Subsequent coupling reactions with appropriate nucleophiles can then be employed to construct the oxygen-linked structure. These synthetic routes highlight the compound's utility as a building block for more complex molecules.
In terms of biological activity, 3-(4-bromothiophen-2-yl)oxy-3-methylazetidine has been investigated for its potential pharmacological effects. While specific experimental data may vary depending on ongoing research, compounds with similar structural features have shown promise in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications. The interplay between the thiophene, azetidine, and oxygen-containing functionalities suggests multiple avenues for biological investigation.
The compound's physicochemical properties, such as molecular weight, solubility, and lipophilicity, are also important considerations in drug development. These properties can be influenced by factors such as electronic distribution across the molecule and steric hindrance caused by substituents like the methyl group on the azetidine ring. Understanding these properties is essential for formulating effective drug candidates that can interact optimally with biological targets.
Recent studies have demonstrated that modifications to heterocyclic scaffolds like thiophene and azetidine can significantly alter biological activity. For instance, derivatives of these motifs have been reported to exhibit enhanced binding affinity or selectivity towards specific enzymes or receptors. This underscores the importance of exploring analogues of 3-(4-bromothiophen-2-yl)oxy-3-methylazetidine to uncover novel pharmacological entities.
The role of computational chemistry and molecular modeling has become increasingly prominent in drug discovery workflows. These tools can be used to predict how 3-(4-bromothiophen-2-yl)oxy-3-methylazetidine interacts with potential biological targets at the molecular level. Such predictions can guide experimental design and help prioritize compounds for further investigation based on their predicted binding affinities and selectivity profiles.
In conclusion,3-(4-bromothiophen-2-yl)oxy-3-methylazetidine (CAS No. 2229316-37-2) represents a valuable intermediate in pharmaceutical chemistry with potential applications across multiple therapeutic areas. Its unique structural features—comprising a brominated thiophene ring linked to an oxygenated azetidine moiety—make it a versatile scaffold for further functionalization and exploration. As research continues to uncover new synthetic methodologies and biological insights,this compound is likely to remain a subject of interest for medicinal chemists seeking innovative solutions for drug development challenges.
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